molecular formula C11H17NO2 B13047947 (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL

Cat. No.: B13047947
M. Wt: 195.26 g/mol
InChI Key: XTVFMXASCVKGGK-KCJUWKMLSA-N
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Description

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group and a 4-methoxy-2-methylphenyl aromatic ring. This structural motif is common in pharmaceutical intermediates and bioactive molecules targeting adrenergic receptors or enzymes involved in cardiovascular regulation. The stereochemistry (1R,2R) is critical for its biological activity, as enantiomeric differences often lead to divergent pharmacological profiles.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-methoxy-2-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-6-9(14-3)4-5-10(7)11(12)8(2)13/h4-6,8,11,13H,12H2,1-3H3/t8-,11+/m1/s1

InChI Key

XTVFMXASCVKGGK-KCJUWKMLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H]([C@@H](C)O)N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL typically involves multi-step organic reactions starting from substituted aromatic ketones or aldehydes. A common synthetic route includes:

  • Starting Materials: 4’-methoxyacetophenone or 4-methoxy-2-methylbenzaldehyde serve as the aromatic precursors.
  • Key Reaction: The initial step often involves the formation of a cyanohydrin intermediate by reacting the ketone with trimethylsilyl cyanide in the presence of zinc iodide under an inert nitrogen atmosphere. This step introduces the nitrile group adjacent to the aromatic ring.
  • Reduction: The nitrile intermediate is then reduced using borane-tetrahydrofuran complex or catalytic hydrogenation to convert the nitrile into the corresponding primary amine.
  • Hydrolysis and Workup: Acidic hydrolysis (e.g., with hydrochloric acid) follows to yield the amino alcohol with the desired chiral centers.

This approach is favored for its ability to install both amino and hydroxyl groups stereoselectively on the propane chain attached to the aromatic ring.

Alternative Synthetic Route via Nitroaldol Reaction

Another method involves:

  • Nitroaldol (Henry) Reaction: 4-methoxy-2-methylbenzaldehyde reacts with nitromethane to form a nitro alcohol intermediate.
  • Reduction: The nitro group is subsequently reduced to an amino group using catalytic hydrogenation (e.g., hydrogen gas with palladium catalyst).
  • Chiral Resolution: The racemic mixture formed is separated into enantiomers using chiral resolution techniques such as crystallization with chiral resolving agents or chiral chromatography to isolate the (1R,2R) enantiomer.

This route is advantageous for controlling stereochemistry and is scalable for industrial production with continuous flow reactors and automated monitoring systems.

Industrial Production Considerations

Industrial-scale synthesis emphasizes:

While detailed industrial processes are proprietary and less published, these principles are standard for scaling up chiral aminopropanol derivatives.

Reaction Conditions and Reagents Summary

Step Reagents/Conditions Purpose Notes
Cyanohydrin formation Trimethylsilyl cyanide, ZnI2, N2 atmosphere Introduce nitrile group adjacent to aromatic ring Inert atmosphere prevents side reactions
Reduction of nitrile Borane-THF complex or H2 with Pd catalyst Convert nitrile to primary amine Borane-THF preferred for selectivity
Acidic hydrolysis HCl (aqueous) Hydrolyze intermediates to amino alcohol Controlled pH critical
Nitroaldol reaction (alt.) 4-methoxy-2-methylbenzaldehyde + nitromethane Form nitro alcohol intermediate Requires base catalyst (e.g., NaOH)
Nitro group reduction H2 gas, Pd catalyst Convert nitro to amino group Mild conditions preserve stereochemistry
Chiral resolution Chiral resolving agents or chromatography Isolate desired enantiomer Ensures >98% enantiomeric excess

Stereochemical Purity and Characterization

Ensuring the stereochemical purity of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is critical due to its chiral centers influencing biological activity. Techniques include:

Typical NMR signals include aromatic protons at δ 6.8–7.2 ppm, hydroxyl protons at δ 1.5–2.5 ppm, and amino protons at δ 3.0–3.5 ppm.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Advantages Disadvantages
Cyanohydrin route 4’-methoxyacetophenone Cyanohydrin formation, reduction Direct installation of amino alcohol Requires toxic cyanide reagents
Nitroaldol + reduction 4-methoxy-2-methylbenzaldehyde + nitromethane Nitroaldol reaction, catalytic hydrogenation Good stereochemical control, scalable Requires chiral resolution step
Industrial scale Same as above, optimized Automated continuous flow, chiral resolution High purity, reproducibility Higher capital investment

Research Findings and Optimization

  • Studies indicate that the use of zinc iodide as a Lewis acid catalyst in the cyanohydrin formation step enhances yield and stereoselectivity.
  • Borane-THF complex reduction offers milder conditions compared to catalytic hydrogenation, reducing side reactions.
  • Chiral resolution efficiency depends on the choice of resolving agent; recent advances use enzymatic methods for greener processes.
  • Continuous flow reactors improve reproducibility and safety in industrial settings by controlling exothermic reactions and hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site and preventing substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .

Comparison with Similar Compounds

The following analysis compares (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL with structurally related compounds, focusing on substituent effects, physicochemical properties, and pharmacological activities.

Structural and Substituent Variations
Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number
Target Compound 4-Methoxy-2-methylphenyl C11H17NO2 195.26* Not provided
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl] 4-Trifluoromethylthiophenyl C10H12F3NOS 251.27 1270385-18-6
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl) 3-Bromo-5-methylphenyl C10H14BrNO 244.13 1270057-87-8
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl) 3,4-Dimethylphenyl C11H17NO 179.26 1213152-21-6
(1S,2R)-1-Amino-1-(2-furyl) 2-Furyl C7H11NO2 141.17 1213543-11-3

Notes:

  • Electron-withdrawing vs.
  • Steric effects : The 2-methyl group in the target compound may reduce rotational freedom, optimizing spatial alignment with receptor pockets compared to bulkier groups (e.g., 3-bromo in ).
Physicochemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa
Target Compound Not reported Not reported ~12.5*
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl) 1.406 359.7 12.55
(1S,2R)-1-Amino-1-(2-furyl) 1.139 237.8 12.44

Key Observations :

  • The target compound’s predicted pKa (~12.5) aligns with analogs, suggesting similar basicity and protonation behavior under physiological conditions.
  • Lower density compared to brominated analogs () may indicate improved solubility or bioavailability.
Pharmacological Activity
  • Adrenoceptor Binding: Indole-substituted analogs () exhibit α1/α2/β1-adrenoceptor affinity, with antiarrhythmic and hypotensive effects. The target compound’s 4-methoxy group may enhance β1 selectivity due to para-substitution trends.
  • Metabolic Stability : Trifluoromethylthio-substituted analogs () are likely more metabolically resistant than the target compound due to -CF3’s inertness, though at the cost of increased molecular weight.
  • Discontinued Derivatives: Compounds like (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl] () were discontinued, possibly due to synthesis challenges or toxicity, underscoring the target compound’s structural advantages.

Biological Activity

(1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL is a chiral compound with significant potential in biological applications. Its unique structure, characterized by an amino group and a methoxy-substituted aromatic ring, suggests various interactions with biological targets. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H17NO2
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1270180-81-8

Research indicates that (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL may interact with specific enzymes and receptors, modulating their activity. Notably, it has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .

Binding Affinity

Preliminary studies suggest that this compound exhibits a favorable binding affinity to AChE, comparable to established inhibitors like Donepezil and Rivastigmine. The binding interactions involve key residues within the active site of AChE, which are crucial for its inhibitory action.

Biological Activity

The biological activity of (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL can be summarized as follows:

Activity Description
Neuroprotective Potential to protect neuronal cells from degeneration and apoptosis.
AChE Inhibition Inhibits acetylcholinesterase, enhancing cholinergic transmission.
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential use as an antimicrobial agent .

Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of various AChE inhibitors, (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL was shown to significantly reduce neuronal cell death in vitro when exposed to neurotoxic agents. This effect was attributed to its ability to enhance acetylcholine levels in synaptic clefts, thereby improving neurotransmission .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against several pathogenic bacteria. Results indicated that it possessed moderate antibacterial activity, suggesting its potential application in developing new antimicrobial therapies .

Research Findings

Recent research has focused on the compound's pharmacokinetics and bioavailability. Computational modeling studies have demonstrated that (1R,2R)-1-Amino-1-(4-methoxy-2-methylphenyl)propan-2-OL shows favorable absorption and distribution profiles, making it a suitable candidate for further development as a therapeutic agent .

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